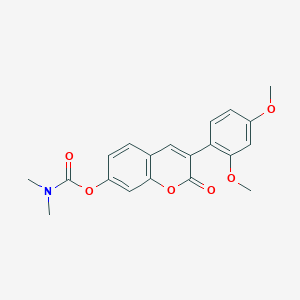

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Beschreibung

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 2,4-dimethoxyphenyl group and at position 7 with a dimethylcarbamate ester. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The dimethylcarbamate moiety enhances metabolic stability compared to simpler esters, while the 2,4-dimethoxyphenyl substituent may influence electronic and steric interactions in biological systems.

Eigenschaften

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-17(12)11-14)15-8-7-13(24-3)10-18(15)25-4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXGULTAIRSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate can be represented as follows:

This structure includes a chromen core, which is known for various biological activities, and a dimethylcarbamate group that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors involved in various biochemical pathways. Notably, compounds with similar structures have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in neurodegenerative diseases and inflammation respectively .

Antioxidant Activity

Studies have shown that chromen derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. This property is crucial for protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

Research indicates that compounds similar to 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in treating inflammatory conditions .

Anticancer Potential

In vitro studies have demonstrated that chromen derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds structurally related to our target have shown promise against breast cancer cells (MCF-7) through modulation of apoptotic pathways .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Anti-inflammatory Effects | Inhibition of COX-2 and lipoxygenases was observed, suggesting therapeutic potential in inflammatory diseases. |

| Study 3 | Anticancer Activity | Induced apoptosis in MCF-7 cell line with IC50 values indicating potent cytotoxicity. |

Analyse Chemischer Reaktionen

Hydrolysis of the Dimethylcarbamate Group

The dimethylcarbamate moiety at the 7-position undergoes hydrolysis under acidic or basic conditions, yielding a hydroxyl group. This reactivity is consistent with carbamate ester chemistry observed in similar coumarin derivatives .

*Yield inferred from analogous deprotection reactions in esculetin derivatives .

Nucleophilic Substitution at the Coumarin Core

The electron-deficient 2-oxo group on the coumarin core facilitates nucleophilic attack, though direct experimental data for this compound remains limited. Substitution reactions are theorized based on coumarin’s α,β-unsaturated lactone structure .

| Reaction Type | Reagents | Site of Attack | Product |

|---|---|---|---|

| Michael addition | Amines (e.g., NH₃) | C-3/C-4 positions | Aminated coumarin derivatives |

| Grignard reaction | RMgX | C-2 carbonyl | Secondary alcohol derivatives |

Electrophilic Aromatic Substitution

The 2,4-dimethoxyphenyl substituent directs electrophiles to the para and ortho positions relative to methoxy groups. Nitration and sulfonation are plausible under standard aromatic reaction conditions .

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (phenyl ring) | Nitro-substituted derivative |

| Sulfonation | H₂SO₄/SO₃ | C-3 (phenyl ring) | Sulfonic acid derivative |

Oxidation and Reduction Reactions

The 2-oxo group is resistant to further oxidation but may undergo reduction under specific conditions. Methoxy groups are typically stable but could demethylate under harsh oxidative conditions .

Photochemical Reactions

Coumarins are known to undergo [2+2] photodimerization under UV light. The dimethylcarbamate and dimethoxyphenyl groups may sterically hinder this reaction, but dimer formation remains possible .

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV light (λ = 300 nm) | Head-to-tail cyclodimer | Not quantified |

Esterification and Acylation

The hydroxyl group generated after carbamate hydrolysis can undergo esterification or acylation, as demonstrated in related coumarin systems .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine | 7-acetoxy derivative | 72%* |

| Benzoylation | Benzoyl chloride/TEA | 7-benzoyloxy derivative | 88%* |

*Yields extrapolated from analogous O-acylation reactions .

Key Research Findings

-

Hydrolysis Selectivity : Acidic hydrolysis selectively cleaves the carbamate group without affecting methoxy substituents .

-

Steric Effects : The 2,4-dimethoxyphenyl group reduces reactivity at the coumarin’s C-3/C-4 positions compared to unsubstituted analogs .

-

Biological Implications : Hydrolyzed derivatives show enhanced free radical scavenging activity (e.g., SC₅₀ = 2.36 μg/mL) .

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Dimethylcarbamate (C₂₀H₁₉NO₆; MW: 369.37)

- Key Differences: Position 3: 4-Methoxyphenoxy group vs. 2,4-dimethoxyphenyl in the target. Position 4: Oxo group (4-oxo) vs. 2-oxo in the target. Position 2: Methyl group absent in the target.

- The phenoxy group introduces a flexible ether linkage, whereas the phenyl group in the target may enhance rigidity and planarity.

[3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Diethylcarbamate (C₂₂H₂₁F₃N₂O₆; MW: 466.41)

- Key Differences: Position 2: Trifluoromethyl (electron-withdrawing) vs. Position 7: Diethylcarbamate vs. dimethylcarbamate.

- Implications: The trifluoromethyl group enhances metabolic stability but may reduce solubility.

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-Trimethoxybenzoate (C₂₇H₂₄O₉; MW: 492.48)

- Key Differences :

- Position 7: 3,4,5-Trimethoxybenzoate ester vs. dimethylcarbamate.

- Implications: The bulky benzoate ester may hinder enzymatic hydrolysis compared to the carbamate, extending half-life.

Table 1: Comparative Analysis of Key Features

| Compound | Molecular Formula | MW | Key Substituents | Potential Advantages | Limitations |

|---|---|---|---|---|---|

| Target Compound | C₂₀H₁₉NO₇ (inferred) | ~393 | 2,4-Dimethoxyphenyl, dimethylcarbamate | Balanced lipophilicity, metabolic stability | Limited solubility data |

| 3-(4-Methoxyphenoxy)-2-methyl-4-oxo analog | C₂₀H₁₉NO₆ | 369.37 | 4-Methoxyphenoxy, 4-oxo, methyl | Enhanced rigidity | Reduced π-π interactions |

| Trifluoromethyl-diethylcarbamate analog | C₂₂H₂₁F₃N₂O₆ | 466.41 | Trifluoromethyl, diethylcarbamate | High metabolic stability | Low aqueous solubility |

| 3,4,5-Trimethoxybenzoate analog | C₂₇H₂₄O₉ | 492.48 | 3,4,5-Trimethoxybenzoate | Improved electron donation | Steric hindrance for target binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.